[6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
Description
This compound is a phenylpropanoid glycoside featuring a cinnamic acid ester core linked to a glycosylated moiety. Its structure includes a (3,4-dihydroxyphenyl)ethoxy group attached to a trihydroxyoxane (sugar) ring, with a methyl ester bridge connecting to a 3-(3,4-dihydroxyphenyl)prop-2-enoate (caffeoyl) group. The compound’s multiple hydroxyl groups enhance its radical-scavenging capacity, while the glycosylation may improve solubility and bioavailability .
Properties
IUPAC Name |
[6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O11/c24-14-4-1-12(9-16(14)26)3-6-19(28)33-11-18-20(29)21(30)22(31)23(34-18)32-8-7-13-2-5-15(25)17(27)10-13/h1-6,9-10,18,20-27,29-31H,7-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKQVVDFNHDYNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-[2-(3,4-Dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-(3,4-dihydroxyphenyl)prop-2-enoate, also known by its chemical identifiers, exhibits significant biological activities that warrant detailed exploration. This article reviews its pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects.
- Molecular Formula: CHO
- Molecular Weight: 770.73 g/mol
- CAS Number: 94079-81-9
1. Antioxidant Properties
Research indicates that the compound demonstrates strong antioxidant activity. It scavenges free radicals and reduces oxidative stress in various biological systems. The presence of multiple hydroxyl groups in its structure enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
2. Anti-inflammatory Effects
The compound has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro studies reveal that it can suppress the activation of NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in inflammatory diseases.
3. Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. It has been noted to inhibit cell proliferation in various cancer lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.
Case Study 1: Anti-inflammatory Effects in Animal Models
In a controlled study involving rats with induced inflammation, administration of the compound resulted in a significant reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of pro-inflammatory markers.
Case Study 2: Antioxidant Activity Assessment
A study utilizing DPPH and ABTS assays demonstrated that the compound exhibited a dose-dependent increase in radical scavenging activity. At higher concentrations, it outperformed standard antioxidants like ascorbic acid.
Data Tables
| Biological Activity | Tested Model | Effect |
|---|---|---|
| Antioxidant | In vitro | Significant free radical scavenging |
| Anti-inflammatory | Rat model | Reduced paw edema and inflammatory markers |
| Anticancer | Cancer cell lines | Induced apoptosis and inhibited proliferation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of hydroxycinnamic acid derivatives with glycosidic modifications. Below is a comparative analysis with structurally related compounds:
Key Findings:
Bioactivity Variance : The target compound’s 3,4-dihydroxyphenyl (catechol) groups are critical for its superior antioxidant capacity compared to methoxy-substituted analogues (e.g., ), which show reduced radical scavenging .
Glycosylation Impact: The trihydroxyoxane sugar moiety enhances solubility and cellular uptake compared to non-glycosylated caffeic acid derivatives .
Stereochemical Sensitivity : Compounds with stereochemical variations (e.g., ) exhibit similar antioxidant profiles but may differ in receptor-binding efficiency, warranting further study .
Ferroptosis Induction: Like other natural phenylpropanoids, the target compound may trigger ferroptosis in oral squamous cell carcinoma (OSCC) cells, as suggested by studies on structurally related ferroptosis-inducing compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
